molecular formula C4H7N3S B102008 5-ethylsulfanyl-1H-1,2,4-triazole CAS No. 15285-39-9

5-ethylsulfanyl-1H-1,2,4-triazole

Cat. No.: B102008
CAS No.: 15285-39-9
M. Wt: 129.19 g/mol
InChI Key: UHIOXHCBRKQOTQ-UHFFFAOYSA-N
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Description

5-ethylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C₄H₇N₃S. It is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of the ethylsulfanyl group enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole typically involves the reaction of 3-mercapto-1,2,4-triazole with ethyl iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with sodium hydroxide or potassium hydroxide as the base . The reaction proceeds via nucleophilic substitution, where the sulfur atom in the 3-mercapto-1,2,4-triazole attacks the ethyl iodide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethylsulfanyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethylsulfanyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethylsulfanyl-1H-1,2,4-triazole involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can disrupt essential biological processes, leading to antimicrobial effects. The compound’s sulfur atom also plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-mercapto-1,2,4-triazole
  • 5-methylsulfanyl-1H-1,2,4-triazole
  • 5-phenylsulfanyl-1H-1,2,4-triazole

Uniqueness

5-ethylsulfanyl-1H-1,2,4-triazole is unique due to the presence of the ethylsulfanyl group, which enhances its chemical reactivity and potential for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications in medicinal chemistry, materials science, and industrial processes .

Properties

IUPAC Name

5-ethylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-8-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIOXHCBRKQOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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